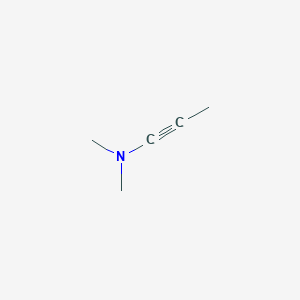

1-Propyn-1-amine, N,N-dimethyl-

Description

Historical Context and Evolution of Propargylamine (B41283) Chemistry

The chemistry of propargylamines, the class of compounds to which N,N-dimethylpropargylamine belongs, has a rich history. Traditionally, these compounds were synthesized through the reaction of amines with propargyl halides. wikipedia.org A significant advancement in their synthesis came with the development of multicomponent reactions, most notably the A³ coupling (Aldehyde-Alkyne-Amine) reaction. This powerful carbon-carbon bond-forming reaction provides a direct and atom-economical route to propargylamines from readily available starting materials. kcl.ac.ukacs.org

Over the years, the synthesis of propargylamines has evolved further, with the introduction of catalytic methods involving various metals. Copper-catalyzed reactions, in particular, have a long and storied history in organometallic chemistry and have been extensively used for propargylamine synthesis. sci-hub.se More recent developments include innovative strategies such as the direct C-H functionalization of alkynes and amines, offering even more efficient and selective pathways. kcl.ac.ukacs.orgnih.gov Both racemic and enantioselective approaches have been developed, highlighting the increasing sophistication and importance of this class of molecules in asymmetric synthesis. sci-hub.sefao.org The synthesis of the related compound N,N-diethylpropargylamine has been reported via methods like atmospheric low-temperature alkalization and high-pressure catalysis, illustrating the diverse manufacturing techniques employed for these compounds. chemicalbook.comgoogle.com

Structural Features and Their Relevance in Organic Reactivity

The structure of N,N-dimethylpropargylamine, (CH₃)₂NCH₂C≡CH, is characterized by two key functional groups: a tertiary dimethylamino group and a terminal acetylene (B1199291) (propargyl) group. sigmaaldrich.comsigmaaldrich.comjaydevchemicals.com This unique combination dictates its physical properties and chemical reactivity. It is a colorless to pale yellow liquid under standard conditions. cymitquimica.comtcichemicals.com

The presence of the propargyl moiety, with its reactive terminal alkyne, is central to the compound's utility. cymitquimica.com The terminal C-H bond is acidic and can be deprotonated to form an acetylide, which is a potent nucleophile. The alkyne's triple bond can readily participate in various addition reactions and is a key component in cycloaddition reactions. cymitquimica.com The dimethylamino group, a tertiary amine, acts as a base and a directing group in certain reactions. Its presence also influences the electronic properties of the molecule and can play a role in coordinating to metal catalysts.

Table 1: Physicochemical Properties of N,N-Dimethylpropargylamine

| Property | Value |

|---|---|

| CAS Number | 7223-38-3 sigmaaldrich.com |

| Molecular Formula | C₅H₉N jaydevchemicals.com |

| Molecular Weight | 83.13 g/mol sigmaaldrich.com |

| Appearance | Colorless to light orange/yellow liquid tcichemicals.com |

| Boiling Point | 79-83 °C sigmaaldrich.com |

| Density | 0.772 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index (n20/D) | 1.419 sigmaaldrich.com |

Significance and Versatility in Chemical Synthesis and Mechanistic Studies

N,N-Dimethylpropargylamine is a highly versatile reagent and building block in organic synthesis and has been utilized in various fields from materials science to biochemistry. cymitquimica.comjaydevchemicals.com

Its primary utility stems from its role as a precursor in the formation of more complex molecular architectures. cymitquimica.com In organic synthesis, it is used as a precursor for generating mixed cuprate (B13416276) reagents. sigmaaldrich.comsigmaaldrich.com The propargylamine framework is a key structural motif in many biologically active compounds, and N,N-dimethylpropargylamine serves as a fundamental starting material for their synthesis. Propargylamines, in general, are crucial intermediates for synthesizing a wide array of nitrogen-containing heterocyclic compounds, such as pyrroles, pyridines, thiazoles, and oxazoles. kcl.ac.ukacs.orgsci-hub.se

In the realm of materials science, N,N-dimethylpropargylamine has been employed in the synthesis of core-shell systems, specifically for coating noble metal nanoparticles with polyacetylene copolymers. sigmaaldrich.comsigmaaldrich.com This application leverages the reactivity of the alkyne group for polymerization and surface functionalization. jaydevchemicals.com

Furthermore, N,N-dimethylpropargylamine has found applications in biochemical studies. It has been identified as an inactivator of mitochondrial monoamine oxidase (MAO) from bovine liver, indicating its potential as a tool for studying enzyme mechanisms. sigmaaldrich.comjaydevchemicals.comsigmaaldrich.com It also serves as an alternative base to trimethylamine (B31210) in gas-phase sequencing applications. jaydevchemicals.com The reactivity of the propargyl group allows it to participate in cycloaddition reactions, a powerful tool for constructing cyclic molecules. cymitquimica.com

Scope and Organization of the Research Outline

This article has provided a concise yet comprehensive overview of the chemical compound N,N-dimethylpropargylamine. The discussion was structured to first establish the historical context of propargylamine chemistry, providing a backdrop for understanding the compound's development and significance. This was followed by a detailed look at its specific structural features and how they govern its chemical behavior. Finally, the article surveyed the compound's diverse applications in chemical synthesis, materials science, and biochemistry, underscoring its versatility. The information presented is based on established scientific literature, focusing exclusively on the chemical nature and utility of N,N-dimethylpropargylamine.

Structure

3D Structure

Properties

CAS No. |

19006-23-6 |

|---|---|

Molecular Formula |

C5H9N |

Molecular Weight |

83.13 g/mol |

IUPAC Name |

N,N-dimethylprop-1-yn-1-amine |

InChI |

InChI=1S/C5H9N/c1-4-5-6(2)3/h1-3H3 |

InChI Key |

LDYUIVOAQFHBIO-UHFFFAOYSA-N |

Canonical SMILES |

CC#CN(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dimethylpropargylamine and Its Derivatives

Catalytic Approaches to N,N-Dimethylpropargylamine Synthesis

Catalytic methods provide elegant and atom-economical pathways for the synthesis of N,N-dimethylpropargylamine, moving beyond classical, often harsher, synthetic protocols. These strategies frequently leverage transition metals to activate otherwise inert bonds, enabling direct and efficient construction of the target molecule.

Copper-Catalyzed Oxidative Alkynylation Strategies

A noteworthy and efficient method for synthesizing N,N-dimethylpropargylamines involves the copper(II)-catalyzed oxidative alkynylation of trimethylamine (B31210) N-oxides with alkynes. nih.gov This approach operates without an external oxidant, a significant advantage in streamlining the synthetic process. The reaction demonstrates broad applicability, accommodating both aromatic and aliphatic alkynes to produce the corresponding N,N-dimethylpropargylamine derivatives in yields ranging from moderate to excellent. nih.gov

Table 1: Copper-Catalyzed Synthesis of N,N-Dimethylpropargylamine Derivatives

| Alkyne Reactant | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Phenylacetylene | Cu(OAc)₂ | Dioxane | N,N-dimethyl-3-phenyl-2-propyn-1-amine | 85% |

| 1-Hexyne | Cu(OAc)₂ | Dioxane | N,N-dimethyl-2-heptyn-1-amine | 75% |

| 3-Butyn-1-ol | Cu(OAc)₂ | Dioxane | 4-(dimethylamino)-2-butyn-1-ol | 68% |

Data synthesized from research findings on copper-catalyzed oxidative alkynylation. nih.gov

Transition Metal-Mediated C-H Functionalization Routes

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in modern organic synthesis, offering a highly step- and atom-economical approach to building molecular complexity. snnu.edu.cn Transition metal catalysis is central to this field, with metals like palladium, rhodium, and iridium being extensively used to mediate the transformation of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. snnu.edu.cnrsc.org

In the context of N,N-dimethylpropargylamine synthesis, these routes typically involve the activation of a terminal alkyne's C-H bond. researchgate.net Late transition metals are particularly adept at this, as they can form a π-metal complex with the alkyne, which increases the acidity of the alkynyl proton. nih.gov This facilitates deprotonation and the formation of a metal-acetylide intermediate, a key nucleophile in the subsequent bond-forming step. While many applications focus on C-C bond formation, the principles extend to the synthesis of propargylamines. snnu.edu.cn Although direct C-H functionalization of dimethylamine (B145610) itself is challenging, these catalytic systems are crucial in the context of multi-component reactions where an alkyne's C-H bond is activated. researchgate.netnih.gov

Multi-Component Reaction Paradigms

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient synthetic strategy. phytojournal.com These reactions are prized for their operational simplicity, reduction of waste, and ability to rapidly generate complex molecules from simple precursors. researchgate.net

A³-Coupling Reactions in Propargylamine (B41283) Construction

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a preeminent example of MCRs and serves as a direct and versatile method for synthesizing propargylamines. phytojournal.comresearchgate.net This one-pot reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal. The reaction is notable for producing only water as a byproduct. researchgate.net

For the synthesis of N,N-dimethylpropargylamine derivatives, dimethylamine is used as the amine component. The mechanism generally proceeds through the in-situ formation of an iminium ion from the reaction of the aldehyde and dimethylamine. Concurrently, the transition metal catalyst, very often a copper(I) salt, activates the terminal alkyne to form a copper acetylide intermediate. researchgate.net This nucleophilic acetylide then attacks the electrophilic iminium ion, yielding the final propargylamine product. nih.gov A wide array of metals, including copper, gold, silver, and iron, have been shown to catalyze the A³-coupling. researchgate.netphytojournal.com

The scope of the A³-coupling is broad, allowing for diverse substitutions on both the aldehyde and alkyne components, making it a cornerstone for creating libraries of structurally varied propargylamines. rsc.org

Table 2: A³-Coupling for Synthesis of N,N-Dimethylpropargylamine Derivatives

| Aldehyde | Alkyne | Amine | Catalyst | Solvent | Product |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | Dimethylamine | CuI | Toluene | N,N-Dimethyl-1,3-diphenyl-2-propyn-1-amine |

| Formaldehyde | 1-Hexyne | Dimethylamine | Ag(I) complex | Toluene | N,N-Dimethyl-2-heptyn-1-amine |

| Isobutyraldehyde | Trimethylsilylacetylene | Dimethylamine | AuCl₃ | Water | N,N-Dimethyl-4-methyl-1-(trimethylsilyl)-2-pentyn-1-amine |

Data synthesized from general findings on A³-coupling reactions. researchgate.netnih.govphytojournal.com

Derivatization and Functionalization Strategies

Once the N,N-dimethylpropargylamine core is synthesized, its structure can be further modified through various derivatization and functionalization reactions to access a wider range of compounds.

Alkylation and Halogenation Protocols

Alkylation: The N,N-dimethylpropargylamine structure can be subjected to N-alkylation reactions, though this often leads to the formation of quaternary ammonium (B1175870) salts. researchgate.net More synthetically useful are C-alkylation reactions. For instance, the acetylenic proton can be removed by a strong base to generate a nucleophilic acetylide, which can then be reacted with an alkyl halide to install an alkyl group at the terminal position of the alkyne. Furthermore, Mannich-type bases, which share structural similarities, can be used as alkylating agents for various nucleophiles, including ketones, indoles, and pyrroles, suggesting that N,N-dimethylpropargylamine derivatives could undergo similar transformations. researchgate.net

Halogenation: Halogenated derivatives of N,N-dimethylpropargylamine are valuable synthetic intermediates. Electrophilic halogenation is a common method to introduce halogen atoms onto organic molecules. researchgate.net While direct halogenation of the N,N-dimethylpropargylamine core might be complex, related structures provide insight into potential strategies. For example, the halogenation of electron-rich aromatic systems like N,N-dialkylanilines can be achieved with high regioselectivity by first converting the amine to an N-oxide and then treating it with a thionyl halide. nih.gov For the alkyne moiety, electrophilic halogenation reagents such as N-halosuccinimide (NXS) or other N-haloamides can be used to add a halogen across the triple bond or substitute the acetylenic proton, depending on the reaction conditions. researchgate.netrsc.org

Synthesis of N-Oxide Species and Related Intermediates

The synthesis of N-oxide derivatives from tertiary amines is a fundamental transformation in organic chemistry, yielding compounds with distinct electronic and reactive properties. The N-oxide functional group, characterized by a coordinate covalent bond between nitrogen and oxygen (R₃N⁺–O⁻), alters the parent amine's polarity, basicity, and reactivity, making these derivatives valuable intermediates and target molecules in various chemical fields. wikipedia.orgnih.gov

The primary and most direct route to N,N-dimethylpropargylamine N-oxide involves the oxidation of the parent tertiary amine, N,N-dimethylpropargylamine. wikipedia.org This transformation is typically achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being one of the most common and industrially viable reagents due to its efficiency and relatively clean reaction profile. wikipedia.orgnih.govresearchgate.net The general approach involves reacting the tertiary amine with an aqueous solution of hydrogen peroxide, often with gentle heating to facilitate the reaction. researchgate.netresearchgate.net For instance, a method analogous to the synthesis of N,N-dimethyldodecylamine-N-oxide (DDAO) can be employed, where the amine is treated with a 50% aqueous solution of hydrogen peroxide at a controlled temperature, typically around 70°C, to yield the corresponding N-oxide. researchgate.net

Another effective, albeit more specialized, method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), which are known for their efficacy in N-oxidation reactions. wikipedia.orgnih.gov Catalytic systems have also been developed to facilitate this oxidation. One such system utilizes tert-butyl hydroperoxide as the oxidant in the presence of a vanadium catalyst, like vanadium oxyacetylacetonate. orgsyn.org This method proceeds via an exothermic reaction and can provide high yields of the crystalline amine oxide after a straightforward workup procedure. orgsyn.org

Beyond direct oxidation, related N-oxide intermediates can be accessed through alternative synthetic strategies. One notable method is the retro-Cope elimination reaction, which involves the intermolecular hydroamination of an alkyne with a N,N-dialkylhydroxylamine. thieme-connect.de This process can generate enamine N-oxides, which are structurally related to the target compound. The reaction conditions can be optimized to favor the desired anti-Markovnikov product, and the process is tolerant of a variety of functional groups on both the alkyne and the hydroxylamine (B1172632) component. thieme-connect.de

The synthesis of N-oxides can also be an unintentional side reaction when amines are exposed to atmospheric oxygen over time, though this process is typically slow and not synthetically useful. wikipedia.org For preparative purposes, controlled oxidation using specific reagents remains the standard.

The following table summarizes key synthetic methodologies for the preparation of amine N-oxides relevant to N,N-dimethylpropargylamine.

| Method | Starting Material | Oxidizing Agent/Reagents | General Conditions | Reference |

| Direct Oxidation | Tertiary Amine | Hydrogen Peroxide (H₂O₂) | Aqueous solution, heating (e.g., 70°C) | wikipedia.orgresearchgate.net |

| Direct Oxidation | Tertiary Amine | Peracids (e.g., mCPBA) | Standard oxidation conditions | wikipedia.orgnih.gov |

| Catalytic Oxidation | N,N-dimethyldodecylamine | tert-Butyl Hydroperoxide / Vanadium oxyacetylacetonate | Reflux in tert-butyl alcohol (approx. 90°C) | orgsyn.org |

| Retro-Cope Elimination | Alkyne / N,N-dialkylhydroxylamine | N/A (Thermal Reaction) | Optimized for regioselectivity | thieme-connect.de |

Mechanistic Investigations of N,n Dimethylpropargylamine Reactivity

Reactivity of the Alkynyl Moiety

The carbon-carbon triple bond in N,N-dimethylpropargylamine is the primary site for a variety of addition and cyclization reactions.

Cyclization and Annulation Reactions (e.g., Pauson-Khand Reactions)

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that forms a cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.org N,N-Dimethylpropargylamine has been successfully employed as the alkyne component in this reaction. For instance, its reaction with norbornadiene in the presence of dicobalt octacarbonyl proceeds efficiently to yield the expected cyclopentenone adduct. researchgate.net

Notably, the tertiary amine functionality can influence the course of the reaction. While unprotected and monomethylated propargylamines fail to produce the desired product under typical Pauson-Khand conditions, the N,N-dimethyl derivative provides the cyclic enone in high yield. researchgate.net This highlights the importance of the substitution pattern on the nitrogen atom in facilitating the cyclization process.

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, have also been explored with propargylamines. Gold(I)-catalyzed annulation of propargylamines with aldehydes represents a cascade approach to synthesizing substituted pyrazines. nih.gov Furthermore, silver-catalyzed annulation of propargylamines with electron-deficient alkynes offers a chemoselective route to either pyridines or pyrroles, depending on the reaction conditions and the structure of the propargylamine (B41283). researchgate.net

Table 1: Examples of Pauson-Khand Reactions with Propargylamines

| Alkyne | Alkene | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylpropargylamine | Norbornadiene | Co₂(CO)₈ | Cyclopentenone adduct | 87 | researchgate.net |

Oligomerization and Dimerization Processes

The terminal alkyne of N,N-dimethylpropargylamine can undergo oligomerization and dimerization reactions under various catalytic conditions. These processes lead to the formation of larger, more complex molecules. For example, N,N-dimethylpropargylamine has been used in the synthesis of core-shell systems based on noble metal nanoparticles coated with polyacetylene copolymers, which involves the polymerization of the alkyne monomer. sigmaaldrich.com

Chemo- and Regioselective Additions to Triple Bonds

The triple bond of N,N-dimethylpropargylamine is susceptible to a range of chemo- and regioselective addition reactions. These reactions are crucial for introducing new functional groups and building molecular complexity. For example, the vinylation of N-heteroarenes with vinylsulfonium salts proceeds with high chemo- and regioselectivity, offering a transition-metal-free method for N-vinylation. nih.gov

Lewis acid and organocopper catalysis can promote the direct conversion of N-alkylamines to N-propargylamines through C-H activation, demonstrating a method for late-stage functionalization of bioactive molecules. nih.gov The regioselectivity of these additions is often influenced by the nature of the catalyst and the substituents on both the alkyne and the reacting partner.

Reactivity of the Tertiary Amine Functionality

The lone pair of electrons on the nitrogen atom of the tertiary amine group imparts nucleophilic and basic properties to N,N-dimethylpropargylamine, enabling a different set of chemical transformations.

Nucleophilic Reactivity and Salt Formation

The tertiary amine in N,N-dimethylpropargylamine is nucleophilic and can react with electrophiles. cymitquimica.commasterorganicchemistry.com This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. cymitquimica.com For instance, it can act as a base, and its proton affinity and gas-phase basicity have been determined. chemeo.com

A key reaction involving the amine functionality is salt formation. Treatment of N,N-dimethylpropargylamine with acids leads to the formation of the corresponding ammonium (B1175870) salts. These salts can exhibit altered reactivity compared to the free base. For example, dicobalthexacarbonyl complexes of propargylammonium salts with non-nucleophilic counterions have been prepared and successfully used in Pauson-Khand reactions, in some cases with enhanced reaction rates compared to the free amine. researchgate.net

Table 2: Physicochemical Properties Related to Amine Reactivity

| Property | Value | Unit | Reference |

|---|---|---|---|

| Proton Affinity (PAff) | 933.8 | kJ/mol | chemeo.com |

Role as a Ligand in Coordination Chemistry

The tertiary amine group can act as a ligand, coordinating to metal centers through its lone pair of electrons. This coordination can influence the catalytic activity of the metal and the reactivity of the propargylamine itself. The ability of N,N-dimethylpropargylamine to act as a bifunctional ligand, coordinating through both the amine and the alkyne, makes it a versatile component in the design of organometallic complexes and catalysts. For instance, it has been used in the synthesis of mixed cuprate (B13416276) reagents. sigmaaldrich.com

Bifunctional Reactivity and Cascade Transformations

N,N-Dimethylpropargylamine possesses two key functional groups: a tertiary amine and a terminal alkyne. This bifunctional nature allows it to participate in a variety of chemical transformations, including cascade reactions where multiple bonds are formed in a single synthetic operation. While specific examples of cascade reactions involving N,N-dimethylpropargylamine are not extensively detailed in the reviewed literature, its structural motifs are found in reactants for such processes. For instance, propargylamines, in general, are key components in A³ coupling reactions (aldehyde-alkyne-amine coupling), a type of multi-component reaction that efficiently synthesizes complex molecules. wikipedia.org These reactions proceed through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the metal acetylide derived from the alkyne. wikipedia.org

Interactions with Biological Systems: Mechanistic Insights

The reactivity of N,N-dimethylpropargylamine extends to the realm of biochemistry, where it has been notably studied as an inhibitor of various enzymes. The mechanistic details of these interactions, particularly with flavin-containing enzymes, have been a significant area of research.

Studies on Enzyme Inactivation Mechanisms (e.g., Monoamine Oxidase, Dihydropteridine Reductase)

Monoamine Oxidase (MAO):

N,N-Dimethylpropargylamine is a well-characterized mechanism-based or "suicide" inhibitor of mitochondrial monoamine oxidase (MAO). nih.gov This means that the enzyme's own catalytic activity transforms the inhibitor into a reactive species that then irreversibly inactivates the enzyme. The inactivation process involves the oxidation of the propargylamine by the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO. This oxidation is believed to generate a highly reactive allene (B1206475) intermediate. This intermediate then covalently modifies the flavin cofactor, leading to the irreversible loss of enzyme activity.

The proposed mechanism for the inactivation of MAO by propargylamine inhibitors like N,N-dimethylpropargylamine involves the following steps:

Initial reversible binding of the inhibitor to the active site of MAO.

Oxidation of the inhibitor by the FAD cofactor.

Formation of a reactive intermediate, likely an allene.

Covalent attachment of the activated inhibitor to the flavin cofactor.

Dihydropteridine Reductase (DHPR):

In contrast to the extensive research on its interaction with MAO, there is a lack of specific information in the reviewed scientific literature regarding the inactivation of dihydropteridine reductase (DHPR) by N,N-dimethylpropargylamine. While studies have investigated the inhibition of DHPR by other compounds, such as catecholamine derivatives and analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), specific mechanistic details for acetylenic amines like N,N-dimethylpropargylamine are not available. nih.govnih.govnih.gov

Photoaddition Reactions with Flavin Cofactors

Beyond enzyme-catalyzed reactions, N,N-dimethylpropargylamine can also participate in photoaddition reactions with flavin cofactors. The photoreaction of flavoquinones, such as lumiflavin (B1675435) and riboflavin, with propargylamine-type acetylenic substrates results in the formation of covalent adducts. These reactions lead to the fixation of the deprotonated substrate to either the C(4a) or N(5) position of the flavin ring. The N(5) adduct is characterized as a dihydroflavin-5-trimethine-cyanine, which exhibits a strong absorption maximum in the 380-450 nm range.

Adduct Formation and Structural Characterization in Biochemical Contexts

The covalent adduct formed between N,N-dimethylpropargylamine and the flavin cofactor of MAO has been a subject of structural investigation. The inactivation of bovine liver mitochondrial MAO by N,N-dimethylpropargylamine results in a significant change in the flavin spectrum, with a loss of absorbance in the 450-500 nm region and the appearance of a new peak around 410 nm. This spectral shift is indicative of the formation of a flavin-inhibitor adduct.

Studies on the structure of this adduct have concluded that it is an N-5 substituted dihydroflavin. The chemical and spectral properties of the adduct are consistent with a structure containing the –N–CH=CH–CH=N+– chromophore. While detailed mass spectrometry fragmentation patterns and NMR data for the specific N,N-dimethylpropargylamine-flavin adduct are not extensively reported in the searched literature, studies on similar flavin-inhibitor adducts provide insights into their characterization. For instance, online liquid chromatography/electrospray ionization mass spectrometry and NMR spectroscopy have been used to identify the structure of the adduct formed between a fungal MAO and another inactivator, 1-phenylcyclopropylamine. researchgate.net

Crystallographic studies of MAO-B in complex with other propargylamine inhibitors, such as rasagiline (B1678815) and N-propargyl-1(S)-aminoindan, have provided detailed structural information about how these inhibitors bind. nih.gov These studies show the propargyl chain covalently bound to the N(5) atom of the flavin, with the rest of the inhibitor molecule situated within the enzyme's active site cavity. nih.gov These crystal structures serve as valuable models for understanding the binding and inactivation of MAO by N,N-dimethylpropargylamine.

Spectroscopic and Analytical Insights into N,N-Dimethylpropargylamine

The comprehensive characterization of chemical compounds is fundamental to understanding their structure, reactivity, and potential applications. For N,N-dimethylpropargylamine, a variety of sophisticated spectroscopic and analytical techniques are employed to elucidate its molecular features. These methods provide critical data, from the precise arrangement of atoms to the dynamics of its conformational states and its behavior on surfaces.

Computational and Theoretical Studies on N,n Dimethylpropargylamine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods provide profound insights into the electronic structure of molecules, which in turn governs their reactivity and physical properties.

Molecular mechanics, while not a quantum method, offers a computationally inexpensive way to explore the conformational landscape of molecules. For larger systems, semi-empirical quantum mechanics (SEQM) methods provide a balance between computational cost and accuracy. ucsb.eduresearchgate.net These methods, derived from Hartree-Fock or density functional theory, employ approximations and empirical parameters to expedite calculations. researchgate.netwikipedia.org

Semi-empirical methods like AM1, PM3, and MNDO are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orgmpg.de They are particularly useful for studying large molecules and for preliminary geometry optimizations. ucsb.edu However, their accuracy can be inconsistent, and they may struggle with describing certain interactions like hydrogen bonds, a known deficiency of the MNDO method. ucsb.edu More recent methods aim to improve upon these limitations.

Table 1: Comparison of Semi-Empirical Methods

| Method | Basis | Key Features | Common Applications |

|---|---|---|---|

| MNDO | NDDO | One of the earlier NDDO-based methods. | General organic molecules. |

| AM1 | NDDO | Improved version of MNDO. | Organic molecules, reaction mechanisms. |

| PM3 | NDDO | Re-parameterization of AM1. | Widely used for organic and biological systems. |

| DFTB | DFT-based | Derived from Density Functional Theory. | Large systems, materials science. |

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de It is a powerful tool for investigating the electronic structure of molecules, providing insights into molecular orbital energies, geometric parameters, vibrational frequencies, and dipole moments. nih.gov The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov

DFT calculations are performed using a self-consistent field (SCF) method to optimize the Kohn-Sham orbitals and obtain the ground-state electronic structure. nih.gov This information is crucial for understanding structure-activity relationships. nih.gov For instance, DFT can be used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to a molecule's reactivity.

Table 2: Selected DFT Functionals and Their Applications | Functional | Type | Description | | :--- | :--- | :--- | | B3LYP | Hybrid | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov | Widely used for a broad range of chemical systems. nih.gov | | CAM-B3LYP | Long-range corrected hybrid | A modification of B3LYP that improves the description of long-range interactions. d-nb.info | Particularly useful for charge-transfer excitations and systems with significant non-covalent interactions. d-nb.info | | B3PW91 | Hybrid | Combines Becke's three-parameter exchange functional with the Perdew-Wang 1991 correlation functional. d-nb.info | Often used for studying electronic and structural properties. d-nb.info |

Reaction Mechanism Predictions and Energy Profiles

DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. nih.gov This allows for the construction of reaction energy profiles, which provide a detailed picture of the energetic landscape of a chemical transformation. By identifying the transition state structures and their corresponding activation energies, one can predict the feasibility and selectivity of a reaction.

For N,N-dimethylpropargylamine, DFT could be employed to study its participation in various reactions, such as cycloadditions or metal-catalyzed transformations. The calculated energy barriers would offer insights into the preferred reaction pathways.

Non-Covalent Interactions and Encapsulation Phenomena

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in supramolecular chemistry, molecular recognition, and the stabilization of molecular complexes. nih.gov Computational methods are essential for quantifying the strength and nature of these interactions.

The interaction of N,N-dimethylpropargylamine with other molecules, including solvents or host molecules in encapsulation phenomena, can be investigated using computational techniques. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions. researchgate.netrsc.org For example, studies on similar amine-water complexes have shown that hydrogen bonding is a dominant stabilizing force. researchgate.net Symmetry-Adapted Perturbation Theory (SAPT) can further dissect the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion terms. rsc.org

Structure-Reactivity Relationship Elucidation

By combining the insights gained from electronic structure calculations, reaction mechanism studies, and the analysis of non-covalent interactions, a comprehensive understanding of the structure-reactivity relationship of N,N-dimethylpropargylamine can be achieved.

Computational models can predict how modifications to the molecular structure of N,N-dimethylpropargylamine would affect its reactivity. For example, the introduction of substituent groups could alter the electron density distribution, HOMO-LUMO gap, and steric hindrance, thereby influencing its behavior in chemical reactions. This predictive capability is invaluable in the rational design of new molecules with tailored properties.

Applications and Functional Materials Development

Building Block in Complex Organic Molecule Synthesis

The presence of both a nucleophilic amine and a reactive alkyne group allows N,N-dimethyl-1-propyn-1-amine to participate in a wide array of chemical transformations, making it a key precursor in the synthesis of various complex organic molecules.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. N,N-dimethyl-1-propyn-1-amine serves as a valuable synthon for the creation of these important ring systems.

Pyrazines: Pyrazines are a class of nitrogen-containing heterocyclic compounds found in many natural products and are known for their diverse biological activities and use as flavor and fragrance compounds. d-nb.infowikipedia.orgresearchgate.net The synthesis of pyrazine (B50134) derivatives can be achieved through various methods, including the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes. researchgate.net While direct synthesis of pyrazines from N,N-dimethyl-1-propyn-1-amine is not the most common route, its derivatives can be employed in the construction of the pyrazine ring. For instance, the amine functionality can be modified or used to introduce other reactive groups that can then participate in cyclization reactions to form the pyrazine core. nih.govgoogle.com

Triazoles: Triazoles are five-membered heterocyclic compounds with three nitrogen atoms that exhibit a wide range of pharmacological activities. nih.gov The most prominent method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net N,N-dimethyl-1-propyn-1-amine, with its terminal alkyne, is an ideal substrate for this reaction. By reacting with various organic azides in the presence of a copper catalyst, a diverse library of 1,2,3-triazole derivatives can be synthesized. researchgate.netnih.govfrontiersin.org This approach offers high yields, regioselectivity, and tolerance to a wide range of functional groups. nih.govfrontiersin.org

Table 1: Examples of Heterocyclic Compound Synthesis

| Heterocycle | Synthetic Method | Role of N,N-dimethyl-1-propyn-1-amine |

| Pyrazines | Multi-step synthesis involving cyclization reactions | Precursor for introducing side chains or functional groups for subsequent ring formation. nih.govgoogle.com |

| Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Alkyne source for reaction with organic azides. nih.govresearchgate.net |

N,N-dimethyl-1-propyn-1-amine can be utilized as a precursor to form mixed cuprate (B13416276) reagents. jaydevchemicals.com These organometallic reagents are valuable in organic synthesis for their ability to form carbon-carbon bonds through conjugate addition and substitution reactions. The reaction of the terminal alkyne with a copper salt, followed by the addition of an organolithium or Grignard reagent, generates a mixed cuprate where the dimethylaminopropynyl group acts as a "dummy" ligand. This allows for the selective transfer of the other organic group in subsequent reactions.

Role in Polymer Science and Materials Chemistry

The polymerizable alkyne group of N,N-dimethyl-1-propyn-1-amine makes it a valuable monomer in the synthesis of functional polymers.

Poly(N,N-dimethylpropargylamine) is a polymer that can be synthesized from the N,N-dimethyl-1-propyn-1-amine monomer. The polymerization can be initiated by various catalysts, leading to a polymer with a polyacetylene backbone and pendant dimethylaminomethyl groups. The properties of the resulting polymer, such as its solubility, thermal stability, and conductivity, can be tuned by controlling the polymerization conditions and by post-polymerization modifications. The characterization of these polymers often involves techniques like Fourier-transform infrared (FTIR) spectroscopy, thermogravimetric analysis (TGA), and X-ray diffraction (XRD) to understand their structure, thermal stability, and morphology. researchgate.netresearchgate.net

The amine and alkyne functionalities of N,N-dimethyl-1-propyn-1-amine make it an excellent candidate for the surface functionalization of various materials, including nanoparticles. jaydevchemicals.com The amine group can interact with surfaces through electrostatic interactions or by forming covalent bonds, while the alkyne group provides a handle for further modification via "click" chemistry. nih.govmdpi.com This functionalization can improve the stability, dispersibility, and biocompatibility of nanoparticles, making them suitable for applications in nanomedicine, catalysis, and sensing. nih.govmdpi.comrsc.org For instance, nanoparticles functionalized with N,N-dimethyl-1-propyn-1-amine can be further conjugated with biomolecules, drugs, or imaging agents. nih.govresearchgate.net

Table 2: Applications in Polymer and Materials Chemistry

| Application | Description | Key Functional Group(s) |

| Polymer Synthesis | Monomer for the synthesis of poly(N,N-dimethylpropargylamine) with a polyacetylene backbone. researchgate.netresearchgate.net | Alkyne |

| Surface Functionalization | Modifies the surface properties of materials like nanoparticles to enhance stability and enable further conjugation. jaydevchemicals.comresearchgate.net | Amine and Alkyne |

Selected Applications in Chemical Sensing and Advanced Materials

The unique properties of N,N-dimethyl-1-propyn-1-amine and its derivatives have led to their exploration in the development of chemical sensors and advanced materials. The nitrogen atom in the amine group can act as a binding site for metal ions or other analytes, and this interaction can be detected through changes in optical or electrochemical properties. Furthermore, polymers derived from N,N-dimethyl-1-propyn-1-amine can exhibit interesting electronic and optical properties, making them potential candidates for use in electronic devices and advanced coatings. The ability to functionalize these polymers through the pendant amine groups allows for the fine-tuning of their properties for specific applications. nih.gov

Emerging Research Frontiers and Future Perspectives

Novel Catalytic Transformations

The development of efficient catalytic methods is expanding the applications of N,N-dimethylpropargylamine in synthesizing complex molecules. Researchers have successfully developed a catalytic method to convert the α-C–H bond of N-alkylamines into an α-C–alkynyl bond. nih.gov This transformation, promoted by a combination of a Lewis acid, B(C6F5)3, and an organocopper complex, allows for the synthesis of a variety of propargylamines with high levels of control over their three-dimensional structure. nih.gov This method is notable for its ability to function without an external oxidant and its applicability to the late-stage functionalization of complex and bioactive molecules. nih.govsigmaaldrich.com

Key features of this catalytic system include:

Cooperative Catalysis: The synergy between the borane (B79455) and copper catalysts is crucial for the reaction's success. nih.gov

Stereoselectivity: The system allows for high diastereo- and enantioselectivity, which is critical for pharmaceutical applications. nih.gov

Broad Substrate Scope: The method is compatible with a wide range of N-alkylanilines and can be scaled up for larger-scale synthesis. nih.gov

Another innovative approach involves a palladium-catalyzed multicomponent reaction. mdpi.com This process combines haloalkynes, amines, and isocyanides to produce substituted propiolamidines, which are valuable intermediates in the synthesis of heterocyclic compounds. mdpi.com The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. mdpi.com

Bio-inspired Chemical Systems Utilizing N,N-Dimethylpropargylamine

The structural motifs present in N,N-dimethylpropargylamine have inspired the development of novel chemical systems with biological relevance. One area of significant interest is its role in the inactivation of enzymes. For instance, N,N-dimethylpropargylamine has been shown to inactivate mitochondrial monoamine oxidase from bovine liver. sigmaaldrich.comjaydevchemicals.com This inhibitory action highlights its potential as a lead compound for designing new therapeutic agents.

Furthermore, the propargylamine (B41283) framework is a common feature in many pharmaceuticals and bioactive molecules. nih.gov The development of catalytic methods to introduce this functional group into complex molecules opens up new avenues for drug discovery and the modification of existing drugs to enhance their properties. nih.gov An example is the late-stage functionalization of fluoxetine (B1211875), a well-known antidepressant, using the dual catalytic system mentioned earlier. nih.gov

The click chemistry reaction, a bio-inspired method for rapid and efficient chemical ligation, can also be applied to propargylamine derivatives. nih.govtcichemicals.com For example, a fluoxetine derivative containing a propargylamine group can undergo a copper-catalyzed click reaction with biotin-PEG3-azide, demonstrating the utility of N,N-dimethylpropargylamine in bioconjugation applications. nih.gov

Advanced Materials with Tailored Properties

N,N-Dimethylpropargylamine is proving to be a valuable monomer and functionalization agent in the synthesis of advanced materials with customized properties. It is used in the creation of core-shell systems, particularly those based on noble metal nanoparticles coated with copolymers like polyacetylenes. sigmaaldrich.comfishersci.ca This application is significant for developing new nanomaterials with unique optical and electronic properties. jaydevchemicals.com

In the realm of polymer chemistry, derivatives of N,N-dimethylpropargylamine are employed in sophisticated polymerization techniques. For instance, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), a related monomer, has been used to create cationic polymer brushes on silicon wafers via surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization. researchgate.net This technique allows for the precise control of polymer film thickness and grafting density, leading to materials with tunable surface properties. researchgate.net

Furthermore, the synthesis of thermo- and pH-responsive polymers has been achieved using similar monomers. mdpi.com Poly(N-[3-(diethylamino)propyl]methacrylamide)s, synthesized by both free radical and RAFT polymerization, exhibit lower critical solution temperatures and their phase separation can be controlled by pH. mdpi.com This "smart" behavior is highly desirable for applications in drug delivery, sensors, and other responsive systems.

The development of degradable diblock copolymer nanoparticles is another exciting frontier. nih.govnih.gov Using a technique called reverse sequence polymerization-induced self-assembly (PISA), researchers have prepared nanoparticles with poly(propylene oxide) cores and poly(N,N'-dimethylacrylamide) shells. nih.govnih.gov These nanoparticles exhibit thermoresponsive properties and can form thermoreversible gels, making them promising candidates for biomedical applications. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating research involving N,N-dimethylpropargylamine and its derivatives. Theoretical calculations are being used to understand and predict the mechanisms of catalytic reactions. For example, in the reductive amination process to produce sterically hindered amines, theoretical calculations complement in situ spectroscopic analysis to elucidate the crucial role of hydroxyl groups on the palladium catalyst. mdpi.com

Computational studies have also been employed to investigate the stability of related compounds. The kinetic stabilization of N,N-dimethyl-2-propyn-1-amine N-oxide through encapsulation within molecular containers has been explained and modeled, providing insights into the thermodynamic and kinetic stability of the inclusion complexes. acs.orgnih.gov This integrated approach allows for a deeper understanding of molecular interactions and can guide the design of new experiments and materials.

The combination of experimental data with computational analysis of properties like proton affinity, gas basicity, and enthalpy of formation provides a comprehensive understanding of the chemical behavior of N,N-dimethylpropargylamine. chemeo.com This knowledge is essential for optimizing reaction conditions and designing new molecules with desired characteristics.

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-1-propyn-1-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of N,N-dimethyl-1-propyn-1-amine can be inferred from analogous tertiary amine protocols. A common approach involves nucleophilic substitution using propargyl bromide with dimethylamine under basic conditions. For optimization:

- Catalysts : Pyridine, as demonstrated in the synthesis of N,N-dimethyl-α-naphthylamine, enhances reaction efficiency by neutralizing acidic byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve solubility of intermediates, as seen in stannous chloride-mediated reductions .

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like alkyne polymerization.

Q. How can the purity and structural integrity of N,N-dimethyl-1-propyn-1-amine be verified post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : HPLC with UV detection (λ = 210–230 nm) resolves polar byproducts, as applied in amine analysis .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of N,N-dimethyl-1-propyn-1-amine in cycloaddition reactions?

Methodological Answer:

- DFT Calculations : Determine frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in [2+2] or Diels-Alder reactions. For example, energy barriers for oxidative addition in Pd-catalyzed couplings can be modeled (e.g., 27.6 kcal/mol for aryl sulfamates) .

- Theozyme Design : Optimize hydrogen-bonding residues (e.g., Tyr, Gln) to activate substrates, as demonstrated in biocatalyst development for cycloadditions .

- Kinetic Simulations : Predict reaction rates under varying temperatures/pressures using Arrhenius parameters derived from transition-state theory.

Q. What strategies resolve contradictions in toxicological data for amines like N,N-dimethyl-1-propyn-1-amine?

Methodological Answer:

- In Silico Toxicity Prediction : Use QSAR models (e.g., OECD Toolbox) to assess carcinogenicity risks based on structural alerts (e.g., nitroso derivatives) .

- In Vitro Assays :

- Data Reconciliation : Cross-reference with IARC guidelines (e.g., Group 3 classification for limited evidence) to contextualize findings .

Q. How can N,N-dimethyl-1-propyn-1-amine’s stability under catalytic conditions be systematically evaluated?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to elevated temperatures (80–100°C) and analyze degradation products via LC-MS.

- Catalytic Screening : Test metal catalysts (e.g., Pd/Cu) for unintended side reactions (e.g., alkyne trimerization) using in situ IR spectroscopy.

- Reaction Quenching : Add radical scavengers (e.g., BHT) to distinguish thermal vs. radical-mediated decomposition pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for N,N-dimethyl-1-propyn-1-amine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.